Cas no 920276-28-4 (1,1'-Biphenyl, 3,3',5,5'-tetrabromo-4,4'-dimethyl-)
920276-28-4 structure
Product Name:1,1'-Biphenyl, 3,3',5,5'-tetrabromo-4,4'-dimethyl-
CAS No:920276-28-4
MF:C14H10Br4
MW:497.845201015472
CID:747733
PubChem ID:23389624
Update Time:2025-04-19
1,1'-Biphenyl, 3,3',5,5'-tetrabromo-4,4'-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl, 3,3',5,5'-tetrabromo-4,4'-dimethyl-
- 1,3-dibromo-5-(3,5-dibromo-4-methylphenyl)-2-methylbenzene
- DTXSID60633550
- 3,3',5,5'-Tetrabromo-4,4'-dimethyl-1,1'-biphenyl
- 920276-28-4
- SCHEMBL13086842
-
- Inchi: 1S/C14H10Br4/c1-7-11(15)3-9(4-12(7)16)10-5-13(17)8(2)14(18)6-10/h3-6H,1-2H3
- InChI Key: YJFAKPHWICBGJW-UHFFFAOYSA-N
- SMILES: BrC1C(C)=C(C=C(C=1)C1C=C(C(C)=C(C=1)Br)Br)Br
Computed Properties
- Exact Mass: 497.74750g/mol
- Monoisotopic Mass: 493.75160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topological Polar Surface Area: 0Ų
1,1'-Biphenyl, 3,3',5,5'-tetrabromo-4,4'-dimethyl- Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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